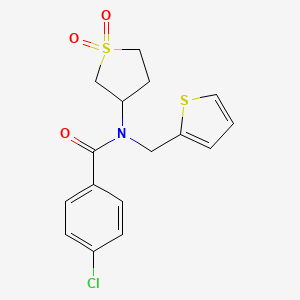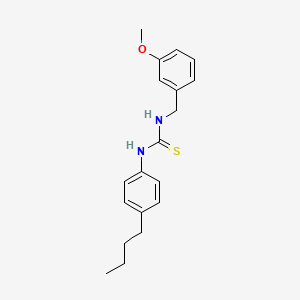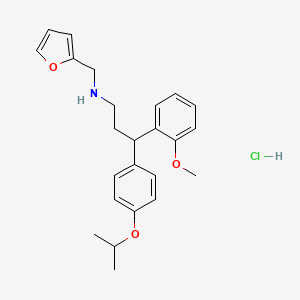![molecular formula C19H24N4O3S B4078742 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4078742.png)
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzothiazole ring
Direcciones Futuras
The compound has been used in the synthesis of P2X7 antagonists . One of these compounds was chosen as a clinical candidate for advancement into phase I clinical trials to assess safety and tolerability in healthy human subjects prior to the initiation of proof of concept studies for the treatment of mood disorders . This suggests potential future directions in the field of medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the furan-2-ylcarbonyl piperazine: This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions.
Synthesis of the benzothiazole derivative: The benzothiazole ring can be synthesized from 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling reaction: The final step involves coupling the furan-2-ylcarbonyl piperazine with the benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Research: It can be used to study the interactions between small molecules and biological targets.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine: This compound also contains a furan-2-ylcarbonyl piperazine moiety but differs in the presence of a quinazoline ring instead of a benzothiazole ring.
1,4-Bis(furan-2-ylcarbonyl)piperazine: This compound contains two furan-2-ylcarbonyl groups attached to a piperazine ring.
Uniqueness
The uniqueness of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups and rings, which may confer unique biological activities and pharmacological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13-4-5-14-16(11-13)27-19(20-14)21-17(24)12-22-6-8-23(9-7-22)18(25)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORZFPEDDUCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride](/img/structure/B4078692.png)
![2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4078696.png)
![Methyl 4-[3-(2-benzyl-1H-1,3-benzodiazol-1-YL)-2-hydroxypropoxy]benzoate](/img/structure/B4078701.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4078709.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide](/img/structure/B4078710.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078718.png)
![N~4~-[(3S*)-1-benzyl-3-pyrrolidinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B4078719.png)
![6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydro-5H-benzo[c][1,7]phenanthrolin-7-one](/img/structure/B4078723.png)
![3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4078729.png)
![6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4078731.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B4078732.png)

